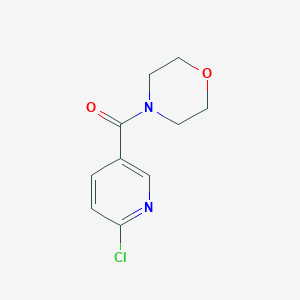

(6-Chloropyridin-3-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXXBTYIFBFZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357654 | |

| Record name | (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64614-49-9 | |

| Record name | (6-Chloro-3-pyridinyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64614-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloropyridin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-chloropyridine-3-carbonyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Chloropyridin-3-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyridin-3-yl)(morpholino)methanone, a synthetic compound featuring a chlorinated pyridine ring linked to a morpholine moiety, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structural alerts, namely the electrophilic 6-chloropyridine core and the versatile morpholine scaffold, suggest a wide range of potential chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in the field.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates.[2] Its presence in numerous approved drugs underscores its importance.[2][3] The 6-chloropyridine group, on the other hand, serves as a key reactive handle for introducing further molecular diversity through nucleophilic substitution reactions.[1]

Core Chemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 64614-49-9 | [1][4][5][6][7] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1][4][7] |

| Molecular Weight | 226.66 g/mol | [1][4][6][7][8] |

| Purity | Typically ≥97% | [6][7] |

| Appearance | White powder | [9] |

| Melting Point | 68 - 73 °C (154 - 163 °F) | [10] |

| Boiling Point | 298 °C (568 °F) | [10] |

| Storage | Sealed in a dry, room temperature environment | [4] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages fundamental organic chemistry reactions.

General Synthesis Pathway

The most common synthetic route involves the coupling of a 6-chloronicotinic acid derivative with morpholine.[1] This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation with morpholine.

A key intermediate in this synthesis is 6-chloronicotinoyl chloride. This can be prepared by treating 6-chloronicotinic acid with a chlorinating agent like thionyl chloride or a mixture of phosphorus pentachloride and phosphorus oxychloride.[1][11]

References

- 1. Buy this compound | 64614-49-9 [smolecule.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 64614-49-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 64614-49-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound, CasNo.64614-49-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to (6-Chloropyridin-3-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridin-3-yl)(morpholino)methanone is a synthetic compound featuring a chlorinated pyridine ring linked to a morpholine moiety via a ketone bridge. This molecule holds potential interest in medicinal chemistry and drug discovery due to the established biological activities of both the chloropyridine and morpholine scaffolds. This technical guide provides a comprehensive overview of its molecular structure, a detailed, plausible synthesis protocol, and predicted spectroscopic and physicochemical properties. The potential biological significance is also discussed based on the activities of structurally related compounds.

Molecular Structure and Chemical Properties

This compound is a white to off-white solid. Its core structure consists of a pyridine ring chlorinated at the 6-position and a morpholine ring, connected by a carbonyl group at the 3-position of the pyridine ring.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 64614-49-9 |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 g/mol |

| Canonical SMILES | C1COCCN1C(=O)C2=CN=C(C=C2)Cl |

| InChI | InChI=1S/C10H11ClN2O2/c11-10-7-8(9(14)13-3-1-12-2-4-13)5-6-15-10/h5-7H,1-4H2 |

| InChIKey | Not readily available |

| Predicted LogP | 1.3 |

| Predicted pKa (most basic) | 4.8 (pyridine nitrogen) |

Synthesis

The synthesis of this compound is typically achieved through the acylation of morpholine with 6-chloronicotinic acid or its activated derivative, 6-chloronicotinoyl chloride. The latter is generally preferred due to its higher reactivity, leading to a more efficient reaction.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure for the amide coupling of an acyl chloride with a secondary amine.

Materials:

-

6-Chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Morpholine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

Step 1: Preparation of 6-Chloronicotinoyl chloride

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene (2-3 times). The resulting crude 6-chloronicotinoyl chloride is a solid and is typically used in the next step without further purification.

Step 2: Amide Coupling

-

In a separate flask, dissolve morpholine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the cooled morpholine solution via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-2 (Pyridine) |

| ~7.8 | dd | 1H | H-4 (Pyridine) |

| ~7.4 | d | 1H | H-5 (Pyridine) |

| ~3.7 | m | 4H | -CH₂-O- (Morpholine) |

| ~3.6 | m | 4H | -CH₂-N- (Morpholine) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~152 | C-6 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~128 | C-3 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~67 | -CH₂-O- (Morpholine) |

| ~45 | -CH₂-N- (Morpholine) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1640-1660 | Strong | C=O stretch (amide) |

| ~1550-1600 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1115 | Strong | C-O-C stretch (morpholine ether) |

| ~1050 | Medium | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 226/228 | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 140/142 | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |

| 112/114 | [M - C₄H₈NO - CO]⁺ (Loss of morpholine and carbonyl group) |

| 86 | [C₄H₈NO]⁺ (Morpholinylcarbonyl fragment) |

| 56 | [C₃H₆N]⁺ (Fragment from morpholine ring) |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively published, the structural motifs present suggest several avenues for its potential bioactivity.

-

Antimicrobial and Antifungal Activity: Pyridine carboxamides are a well-established class of compounds with demonstrated antimicrobial and antifungal properties. The chlorosubstituent on the pyridine ring can enhance this activity.

-

Enzyme Inhibition: The morpholine moiety is present in several enzyme inhibitors. For instance, some morpholino-containing compounds have been investigated as inhibitors of protein kinases and other enzymes involved in cellular signaling.

-

CNS Activity: The morpholine ring is a common feature in centrally acting drugs. Depending on its overall physicochemical properties, this compound could potentially cross the blood-brain barrier and interact with CNS targets.

Diagram 2: Potential Biological Interactions

Caption: Potential biological interactions based on structural motifs.

Conclusion

This compound is a readily synthesizable molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features suggest a range of possible biological activities that warrant exploration. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data can aid in its characterization. Further studies are required to elucidate its specific biological targets and mechanisms of action.

References

Synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (6-chloropyridin-3-yl)(morpholino)methanone, a key building block in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing from 6-chloronicotinic acid. The first step involves the activation of the carboxylic acid to form the more reactive acyl chloride intermediate, 6-chloronicotinoyl chloride. This is followed by a nucleophilic acyl substitution reaction with morpholine to yield the final amide product. An optional preliminary step, the synthesis of the starting material 6-chloronicotinic acid from 2-chloro-5-methylpyridine, is also described.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursors.

Table 1: Synthesis of 6-Chloronicotinic Acid

| Parameter | Value | Reference |

| Starting Material | 2-chloro-5-methylpyridine | [1] |

| Key Reagents | Cobalt acetate, Oxygen, Chlorobenzene | [1] |

| Reaction Time | 4 hours | [1] |

| Temperature | 80°C | [1] |

| Yield | 79.7% | [1] |

| Purity | 99.52% (HPLC) | [1] |

Table 2: Synthesis of 6-Chloronicotinoyl Chloride

| Parameter | Value | Reference |

| Starting Material | 6-chloronicotinic acid | [2] |

| Key Reagents | Phosphorous oxychloride, Phosphorous pentachloride | [2] |

| Reaction Time | 1 hour at reflux | [2] |

| Temperature | 125°C (reflux) | [2] |

| Yield | Not explicitly reported, but used directly in the next step. | [2] |

Table 3: Synthesis of this compound

| Parameter | Value (based on analogous reaction) | Reference |

| Starting Material | 6-chloronicotinoyl chloride, Morpholine | [3] |

| Key Reagents | Triethylamine, Dichloromethane | [3] |

| Reaction Time | 1 hour | [3] |

| Temperature | Ambient | [3] |

| Yield | ~95% (based on amidation of benzoyl chloride with morpholine) | [3] |

Experimental Protocols

Synthesis of 6-Chloronicotinic Acid

This protocol describes the synthesis of the starting material, 6-chloronicotinic acid, from 2-chloro-5-methylpyridine.[1]

Materials:

-

2-chloro-5-methylpyridine (100g)

-

Chlorobenzene (450g)

-

Cobalt acetate (3g)

-

Oxygen

-

Methanol (for recrystallization)

Procedure:

-

In a 1000ml flask, a mixture of 2-chloro-5-methylpyridine, chlorobenzene, and cobalt acetate is stirred.

-

The system is heated to 80°C, and oxygen is introduced at a flow rate of 0.4 L/min.

-

The reaction is maintained under these conditions for 4 hours.

-

After the reaction, the mixture is cooled to room temperature, and the crude product is collected by filtration.

-

The crude product is recrystallized from methanol to yield 98.5g (79.7%) of 6-chloronicotinic acid with a purity of 99.52% as determined by HPLC.[1]

Synthesis of 6-Chloronicotinoyl Chloride

This protocol details the conversion of 6-chloronicotinic acid to its acyl chloride.[2]

Materials:

-

6-chloronicotinic acid (100g)

-

Phosphorous oxychloride (75 ml)

-

Phosphorous pentachloride (144g)

-

Anhydrous toluene

Procedure:

-

In a suitable reaction vessel, 100 g of 6-chloronicotinic acid is intimately mixed with 75 ml of phosphorous oxychloride and 144 g of phosphorous pentachloride.

-

The reaction mixture is slowly heated in an oil bath to 80°C over 25 minutes with stirring.

-

The bath temperature is then raised to 125°C, and the solution is refluxed for 1 hour.[2]

-

After reflux, the excess reagents are removed under reduced pressure.

-

Anhydrous toluene is added to the residue, and the solution is concentrated again under reduced pressure to yield crude 6-chloronicotinoyl chloride as a colorless solid, which is used in the next step without further purification.[2]

Synthesis of this compound

This protocol describes the final amidation step, adapted from a similar, well-documented procedure.[3]

Materials:

-

6-chloronicotinoyl chloride (10.0 mmol, 1 equivalent)

-

Morpholine (11.0 mmol, 1.1 equivalents)

-

Triethylamine (12.0 mmol, 1.2 equivalents)

-

Dichloromethane (20 mL)

-

Water

Procedure:

-

To a stirred solution of morpholine (0.958 g, 11.0 mmol) and triethylamine (1.260 g, 12.0 mmol) in dichloromethane (20 mL) at ambient temperature, a solution of 6-chloronicotinoyl chloride (1.76 g, 10.0 mmol) in dichloromethane is added dropwise. The rate of addition should be controlled to minimize any significant temperature increase.

-

The reaction mixture is stirred for an additional 1 hour at ambient temperature.

-

Following the reaction, water (20 mL) is added to the mixture.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic extracts are washed with water (4 x 15 mL) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product. The expected yield is approximately 95%.[3] Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall synthesis pathway from 2-chloro-5-methylpyridine.

Caption: Core two-step synthesis from 6-chloronicotinic acid.

Caption: Experimental workflow for the core synthesis.

References

Synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone from 6-chloronicotinic acid. This transformation is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. This document outlines two primary synthetic strategies: a two-step approach involving the formation of an acyl chloride intermediate and a one-pot synthesis utilizing common amide coupling reagents. Detailed experimental protocols, quantitative data, and reaction diagrams are provided to assist researchers and professionals in the successful execution of this synthesis.

Introduction

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules containing this functional group. The target molecule, this compound, incorporates both a chlorinated pyridine ring and a morpholine moiety. Chlorinated pyridines are prevalent scaffolds in agrochemicals and pharmaceuticals, often imparting desirable pharmacokinetic properties. Morpholine derivatives are also of significant interest in drug discovery, appearing in a wide range of approved drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.

This guide details the chemical transformation of 6-chloronicotinic acid to this compound, a valuable intermediate for the synthesis of more complex molecules. The presented methodologies are based on established principles of amide bond formation and are designed to be reproducible and scalable.

Synthetic Pathways

The formation of an amide bond from a carboxylic acid and an amine can be achieved through several methods. The primary challenge is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This guide focuses on two robust and widely used approaches.

Two-Step Synthesis via Acyl Chloride Intermediate

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Caption: Two-step synthesis of the target molecule.

One-Pot Synthesis using Coupling Reagents

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. This approach avoids the isolation of the often-sensitive acyl chloride. Common coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Caption: One-pot synthesis of the target molecule.

Experimental Protocols

The following protocols are provided as detailed guides for the synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Two-Step Synthesis via Acyl Chloride

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1.0 eq).

-

Carefully add thionyl chloride (5.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve morpholine (2.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 6-chloronicotinoyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent.

-

Add the solution of 6-chloronicotinoyl chloride dropwise to the cooled morpholine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Synthesis using EDC/HOBt

-

To a round-bottom flask, add 6-chloronicotinic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Add an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add morpholine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the described synthetic protocols.

Table 1: Reagents for Two-Step Synthesis

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 5.0 |

| Morpholine | C₄H₉NO | 87.12 | 2.0 |

Table 2: Reagents for One-Pot Synthesis (EDC/HOBt)

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 1.0 |

| Morpholine | C₄H₉NO | 87.12 | 1.1 |

| EDC | C₉H₁₇N₃ | 155.25 | 1.2 |

| HOBt | C₆H₅N₃O | 135.12 | 1.2 |

| Triethylamine | C₆H₁₅N | 101.19 | 2.0-3.0 |

Table 3: Product Characterization

| Property | Value |

| Product Name | This compound |

| CAS Number | 64614-49-9 |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 g/mol |

| Appearance | Off-white to yellow solid (expected) |

| Purity | >97% (typical for commercial samples) |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the two-step synthesis.

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Position of Morpholine in Drug Design

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a multitude of approved therapeutic agents and clinical candidates is no coincidence.[1][2] The unique physicochemical properties conferred by the morpholine ring—including enhanced aqueous solubility, metabolic stability, and favorable pKa—make it an invaluable building block for optimizing drug-like properties.[1][3][4] The morpholine moiety can serve multiple roles: as a key component of a pharmacophore that interacts directly with a biological target, as a rigid scaffold to correctly orient other functional groups, or as a tool to modulate a molecule's pharmacokinetic and pharmacodynamic (PK/PD) profile.[5][6][7] This guide provides a technical overview of morpholine's application in medicinal chemistry, focusing on key therapeutic areas and presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Contributions of the Morpholine Ring

The utility of the morpholine ring stems from its distinct structural and electronic features. The presence of the oxygen atom opposite the nitrogen atom significantly influences the ring's properties compared to analogues like piperidine or piperazine.

-

Basicity (pKa): The electron-withdrawing effect of the ether oxygen lowers the basicity of the morpholine nitrogen (pKa ≈ 8.4-8.7) compared to piperidine (pKa ≈ 11.2).[3] This reduced basicity is highly advantageous, as it minimizes the potential for off-target interactions with aminergic GPCRs and ion channels, while ensuring the amine remains partially protonated at physiological pH, which is crucial for aqueous solubility.

-

Solubility: The oxygen atom acts as a hydrogen bond acceptor, and the protonated nitrogen acts as a hydrogen bond donor, significantly improving the aqueous solubility of parent molecules.[3][4] This is a critical parameter for achieving good oral bioavailability. For instance, in the case of the EGFR inhibitor Gefitinib, the morpholine ring provides better water solubility, which contributes to its oral bioavailability.[4]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, which can be a liability for other alicyclic amines. This enhances the half-life and overall metabolic profile of drug candidates.[2]

-

Lipophilicity: The morpholine ring offers a balanced lipophilic-hydrophilic profile, allowing medicinal chemists to fine-tune the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

Therapeutic Applications of Morpholine Derivatives

The versatility of the morpholine scaffold is evident in its widespread use across diverse therapeutic areas. Below are key examples, supported by quantitative data.

Anticancer Agents: Targeting Kinase Signaling

A significant number of morpholine-containing drugs are anticancer agents, often targeting protein kinases.[4] The morpholine group can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.

Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[8] The morpholine group enhances solubility and forms key interactions in the kinase domain.[4]

PI3K/mTOR Inhibitors: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer.[1][7][9] The morpholine ring is a common feature in many PI3K inhibitors, where its oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[2][5]

Table 1: Quantitative Activity of Selected Morpholine-Containing Anticancer Agents

| Compound | Target(s) | Cancer Type | IC₅₀ Value | Citation(s) |

| Gefitinib | EGFR | NSCLC | ~2-85 nM (mutant EGFR) | [8] |

| Gedatolisib (PKI-587) | PI3Kα, mTOR | Various solid tumors | PI3Kα: 0.4 nM, mTOR: 1.6 nM | [1] |

| GDC-0941 | Pan-Class I PI3K | Various solid tumors | PI3Kα: 3 nM, PI3Kδ: 3 nM | [9] |

| Compound 7c (quinazoline-based) | PI3K/Akt/mTOR pathway | Breast Cancer (MCF7) | 250-500 nM (in-cell pAkt inhibition) | [7] |

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by morpholine-containing drugs.

Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Antibacterial Agents

Linezolid (Zyvox®): A landmark antibacterial agent, Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism involves inhibiting the initiation of bacterial protein synthesis. The morpholine ring is a critical part of its structure.

Table 2: In Vitro Antibacterial Activity of Linezolid

| Organism | Resistance Profile | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Citation(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2.0 | 2.0 | [3] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.0 | 2.0 | [3][10] |

| Staphylococcus aureus | All isolates (n=2,872) | 2.0 | 2.0 | [3][11] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1.0 | 2.0 | [3] |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Central Nervous System (CNS) Agents

The morpholine ring is a valuable scaffold for CNS drug discovery due to its ability to impart a balanced profile of lipophilicity and hydrophilicity, which aids in crossing the blood-brain barrier (BBB).[5][6]

Aprepitant (Emend®): A selective, high-affinity antagonist of the human neurokinin-1 (NK-1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting.[12] The morpholine moiety is integral to its binding to the NK-1 receptor.[13]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[14][15]

Table 3: Quantitative Activity of Selected Morpholine-Containing CNS Agents

| Compound | Target | Therapeutic Use | Binding Affinity (Kᵢ or IC₅₀) | Citation(s) |

| Aprepitant | NK-1 Receptor | Antiemetic | IC₅₀ = 0.1 nM | [12][16] |

| Reboxetine | Norepinephrine Transporter (NET) | Antidepressant | Kᵢ = 1.1 - 5.4 nM | [14] |

Experimental Protocols

Providing detailed, reproducible experimental methods is critical for drug discovery and development. Below are representative protocols for the synthesis of a key morpholine-containing drug and for a common biological assay used to evaluate its target engagement.

Protocol 1: Synthesis of Gefitinib (7)

This protocol outlines a key step in a multi-step synthesis of Gefitinib, specifically the final coupling of the quinazoline core with morpholine.[17]

Reaction: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)

Materials:

-

6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (22) (87.5 g, 0.22 mol)

-

Morpholine (43 g, 0.5 mol)

-

Potassium iodide (KI) (2.0 g)

-

Dimethylformamide (DMF) (200 mL)

-

Chloroform (CHCl₃)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water

Procedure:

-

To a solution of morpholine (43 g) in DMF (200 mL), add 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (22) (87.5 g) and potassium iodide (2.0 g).

-

Stir the solution at 60 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water (2 L).

-

Extract the aqueous mixture with chloroform (3 x 300 mL).

-

Combine the organic layers and wash sequentially with a saturated solution of sodium carbonate (2 x 200 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure (vacuum) to yield the crude product.

-

The final product, Gefitinib, can be further purified by recrystallization or column chromatography.

Protocol 2: In Vitro PI3K Enzyme Activity Assay (ADP-Glo™ Format)

This protocol describes a common method to measure the enzymatic activity of a PI3 Kinase and assess the potency of an inhibitor.[18] The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Purified PI3K enzyme (e.g., PI3Kα/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Kinase reaction buffer

-

Test inhibitor (morpholine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the morpholine-based inhibitor in DMSO. Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme/Substrate Preparation: Dilute the PI3K enzyme and lipid substrate (PIP2) in the kinase reaction buffer.

-

Kinase Reaction:

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Initiate the reaction by adding 0.5 µL of 250 µM ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Mandatory Visualizations

Experimental Workflow: High-Throughput Screening (HTS) for Kinase Inhibitors

The following diagram illustrates a typical workflow for identifying novel kinase inhibitors from a large compound library, a process relevant for discovering new morpholine-based therapeutics.

Caption: A generalized high-throughput screening (HTS) workflow for kinase inhibitors.

Logical Relationship: Role of Morpholine in Drug Properties

This diagram illustrates the logical flow of how the structural features of the morpholine ring contribute to improved properties in a drug candidate.

Caption: How morpholine's structure improves key physicochemical & drug-like properties.

References

- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ability of Linezolid to Combat Staphylococcus aureus and Pseudomonas aeruginosa Isolated from Polymicrobial Wound Infections [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.de [promega.de]

(6-Chloropyridin-3-yl)(morpholino)methanone: A Technical Review of a Potential Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridin-3-yl)(morpholino)methanone is a synthetic compound featuring a 6-chloropyridine core linked to a morpholine moiety via a carbonyl bridge. While specific literature on this exact molecule is limited, its structural components are well-represented in medicinal chemistry, suggesting its potential as a scaffold for the development of novel therapeutic agents. The chlorinated pyridine ring is a common pharmacophore in compounds with antimicrobial and anticancer activities, while the morpholine ring is recognized as a "privileged structure" that can enhance pharmacokinetic properties and confer a wide range of biological effects. This technical guide provides a comprehensive review of the available information on this compound, including its synthesis, and explores its potential biological activities by examining structurally related compounds.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 64614-49-9 | N/A |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | N/A |

| Molecular Weight | 226.66 g/mol | N/A |

| Canonical SMILES | C1COCCN1C(=O)C2=CN=C(C=C2)Cl | N/A |

| InChI | InChI=1S/C10H11ClN2O2/c11-10-7-6-9(8-12-10)13(14)4-2-1-3-5-15-13/h6-8H,1-5H2 | N/A |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the conversion of 6-chloronicotinic acid to a more reactive acylating agent, such as an acyl chloride, which is then reacted with morpholine to form the desired amide.

Caption: Proposed two-step synthesis of this compound.

Inferred Experimental Protocol

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

-

To a stirred suspension of 6-chloronicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

After the addition is complete, the reaction mixture is typically heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve morpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents) in an inert solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude 6-chloronicotinoyl chloride (1 equivalent) in the same solvent dropwise to the morpholine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is typically washed with water, a dilute aqueous acid solution (e.g., 1M HCl) to remove excess morpholine and base, and then with a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Potential Biological Activities and Structure-Activity Relationships

Direct biological data for this compound is not available in the public domain. However, the well-documented activities of its core components and structurally similar molecules provide a strong basis for predicting its potential pharmacological profile.

Insights from the Morpholine Moiety

The morpholine ring is a "privileged" scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its inclusion can enhance solubility, metabolic stability, and target binding.[3] Morpholine-containing compounds have demonstrated a wide array of biological activities.[1]

Table 1: Reported Biological Activities of Morpholine-Containing Compounds

| Biological Activity | Example Compound Class | Reference |

| Anticancer | PI3K inhibitors | [4] |

| Anti-inflammatory | Various | [5][6] |

| Antimicrobial | Various | [7] |

| Antiviral | Various | [3] |

| Neuroprotective | Various | [2] |

Insights from the 6-Chloropyridine Moiety

The chloropyridine scaffold is present in numerous bioactive compounds. The chlorine atom can act as a key binding element through halogen bonding and can influence the electronic properties of the pyridine ring, modulating its reactivity and interaction with biological targets.

Table 2: Reported Biological Activities of Chloropyridine and Pyridine Carboxamide Derivatives

| Biological Activity | Example Compound Class/Specific Compound | Quantitative Data (if available) | Reference |

| Antibacterial | Pyridine-3-carboxamide analogs | - | [8] |

| Antifungal | Pyridine carboxamide derivatives | In vivo activity against Botrytis cinerea | [9] |

| Antimicrobial | 2-amino-4-chloropyridine derivatives | Variable and modest activity | [10] |

| Antimycobacterial | Chloropyrimidines | MIC: 0.75 µg/mL | [11] |

| Antimalarial | Pyridine derivatives | IC₅₀ = 0.0402 µM against P. falciparum |

Structure-Activity Relationship (SAR) Considerations

Based on the analysis of related compounds, several structural features of this compound are likely to be important for its biological activity.

Caption: Key structural features influencing the potential bioactivity of the title compound.

-

The 6-Chloro Substituent: The position and nature of the halogen on the pyridine ring are often critical for activity. The chlorine at the 6-position could be crucial for target engagement, potentially through halogen bonding.

-

The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a common interaction in drug-receptor binding.

-

The Carbonyl Linker: The amide bond provides a rigid and planar linker between the two heterocyclic rings, influencing their relative orientation.

-

The Morpholine Ring: This moiety is expected to improve the compound's drug-like properties, such as solubility and metabolic stability. The oxygen atom can also participate in hydrogen bonding.

Proposed Experimental Workflow for Biological Evaluation

Given the predicted activities, a logical workflow for the initial biological evaluation of this compound would involve screening against a panel of cancer cell lines and various microbial strains.

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This compound represents an under-investigated molecule with significant potential for biological activity based on the well-established roles of its constituent chemical moieties. The combination of a chloropyridine scaffold, frequently associated with antimicrobial and anticancer properties, and a morpholine ring, known to enhance drug-like characteristics, makes this compound an attractive starting point for drug discovery programs. This technical guide, by consolidating information on its synthesis and the activities of related compounds, aims to provide a valuable resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds. Further empirical studies are warranted to fully elucidate the biological profile of this compound.

References

- 1. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Commercial Sourcing and Technical Profile of (6-Chloropyridin-3-yl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodology for the chemical compound (6-Chloropyridin-3-yl)(morpholino)methanone. While specific biological data for this compound is not extensively published, this guide also presents a hypothetical experimental workflow for its initial biological screening, based on the known activities of structurally related molecules.

Commercial Suppliers

This compound, identified by CAS Number 64614-49-9, is available from a number of commercial chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD/EUR) |

| Apollo Scientific | OR96542 / 64614-49-9 | Not Specified | 100mg, 250mg, 1g, 5g, 25g | £15.00 - £391.00 |

| CymitQuimica | 64614-49-9 | Not Specified | 100mg, 250mg, 1g, 5g, 25g | €32.00 - €597.00 |

| ChemUniverse | P66006 / 64614-49-9 | 97% | 50mg, 250mg, 1g | $30.00 - $180.00 |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process starting from 6-chloronicotinic acid. The general synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with morpholine.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

Reaction: 6-Chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the corresponding acyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid.

-

Slowly add an excess of thionyl chloride to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 6-chloronicotinoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Reaction: The freshly prepared 6-chloronicotinoyl chloride is reacted with morpholine in the presence of a base to yield the final product.

Experimental Protocol:

-

Dissolve morpholine in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 6-chloronicotinoyl chloride in the same anhydrous solvent to the cooled morpholine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Hypothetical Biological Screening Workflow

While no specific signaling pathways involving this compound have been detailed in the public domain, the presence of the morpholine moiety, which is found in a number of kinase inhibitors (e.g., mTOR inhibitors), suggests a potential starting point for biological evaluation. The following diagram illustrates a hypothetical workflow for the initial screening of this compound for potential anticancer activity.

Caption: Hypothetical workflow for biological evaluation.

Biological significance of the morpholine moiety in drug design

A Technical Guide for Researchers and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has made it a cornerstone in the design of a multitude of approved and experimental drugs. This technical guide delves into the biological significance of the morpholine moiety, providing an in-depth analysis of its properties, its role in drug action, and the experimental methodologies used to evaluate its impact.

Physicochemical and Pharmacokinetic Significance of the Morpholine Moiety

The prevalence of the morpholine ring in successful drug candidates can be attributed to its favorable influence on key drug-like properties.[1][2] Its incorporation into a lead molecule can significantly enhance the pharmacokinetic profile.[3]

Key Physicochemical Properties:

-

pKa and Basicity: The nitrogen atom in the morpholine ring imparts a weak basicity, with a pKa typically around 8.7.[4][5] This is advantageous as it is close to physiological pH, allowing for a degree of ionization that can improve aqueous solubility and interactions with biological targets without being overly basic, which can lead to toxicity.[6]

-

Hydrophilicity and Solubility: The presence of both an ether oxygen and an amine nitrogen allows the morpholine ring to act as a hydrogen bond acceptor and, in its protonated form, a hydrogen bond donor. This dual character contributes to a balanced hydrophilic-lipophilic profile, often improving the aqueous solubility of the parent molecule.[4][7]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, particularly in comparison to other nitrogen-containing heterocycles like piperazine.[8][9] While it can be metabolized, its inherent stability often leads to a more predictable and favorable pharmacokinetic profile, including prolonged bioavailability.[6][7]

-

Blood-Brain Barrier Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. The balanced lipophilicity and hydrophilicity of the morpholine moiety, along with its ability to modulate the overall properties of a molecule, often enhances BBB permeability.[7][10]

Pharmacokinetic Advantages:

The incorporation of a morpholine moiety can lead to:

-

Improved oral bioavailability: Enhanced solubility and metabolic stability contribute to better absorption from the gastrointestinal tract.[5]

-

Favorable distribution: The balanced physicochemical properties can lead to optimal distribution throughout the body and, when desired, into the CNS.[7]

-

Reduced clearance: Increased metabolic stability can decrease the rate of drug elimination, leading to a longer duration of action.[6]

The Role of Morpholine in Drug-Target Interactions

Beyond its pharmacokinetic benefits, the morpholine ring actively participates in binding to biological targets, acting as a key pharmacophoric element or a versatile scaffold.[1][11]

-

As a Bioisostere: Morpholine is often used as a bioisosteric replacement for other cyclic amines like piperidine or piperazine.[5] This substitution can fine-tune the basicity, lipophilicity, and metabolic stability of a molecule, leading to improved potency and reduced off-target effects.[5]

-

As a Scaffold: The rigid, chair-like conformation of the morpholine ring serves as an excellent scaffold, holding appended functional groups in a precise three-dimensional arrangement for optimal interaction with a target's binding site.[6][7]

-

Direct Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors. The protonated nitrogen can also participate in ionic interactions or hydrogen bonding.[6]

Case Studies: Approved Drugs Featuring the Morpholine Moiety

The significance of the morpholine ring is underscored by its presence in numerous clinically successful drugs across various therapeutic areas.

-

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. The morpholine group in gefitinib enhances its solubility and provides a critical interaction point within the ATP-binding pocket of the EGFR kinase domain.[5]

-

Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The morpholine moiety is crucial for its antibacterial activity and contributes to its favorable pharmacokinetic profile.[12]

-

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant. The morpholine ring is a central component of its pharmacophore.[7]

-

Aprepitant (Emend®): A neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. In aprepitant, the morpholine ring acts as a scaffold, correctly positioning the other pharmacophoric elements for receptor binding.[6]

Quantitative Data on Morpholine-Containing Compounds

To facilitate a comparative analysis, the following table summarizes key quantitative data for a selection of morpholine-containing drugs and experimental compounds.

| Compound | Therapeutic Class | Target(s) | IC₅₀ / Kᵢ | pKa | LogP |

| Gefitinib | Anticancer | EGFR | IC₅₀: 21.461 µM (L858R + T790M mutant) | 5.4, 7.2 | 3.2 |

| Linezolid | Antibiotic | Bacterial Ribosome | MIC: 0.5-4 mg/L for Staphylococci | - | 0.4 |

| Reboxetine | Antidepressant | Norepinephrine Transporter | Kᵢ: 1.1 nM | 9.3 | 2.7 |

| Aprepitant | Antiemetic | NK1 Receptor | IC₅₀: 0.1-0.2 nM | - | 4.7 |

| PQR620 | TORKi (experimental) | mTOR | IC₅₀: ~10 nM | - | - |

| Compound 11b | TORKi (experimental) | mTOR | IC₅₀: ~5 nM | - | - |

Note: IC₅₀, Kᵢ, pKa, and LogP values can vary depending on the experimental conditions. The data presented here are representative values from the literature.

Key Experimental Protocols

The evaluation of morpholine-containing drug candidates involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Kinase Inhibition Assays

Objective: To determine the inhibitory potency of a morpholine-containing compound against a specific kinase (e.g., PI3K, mTOR, EGFR).

A. PI3K/mTOR Kinase Assay (ADP-Glo™ Format)

-

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

-

Materials:

-

Recombinant PI3K or mTOR enzyme

-

Lipid substrate (e.g., PIP2) for PI3K or protein substrate (e.g., inactive S6K) for mTOR

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)

-

Test compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

-

In a 384-well plate, add the test compound or vehicle control (DMSO).

-

Add a solution containing the kinase enzyme and the appropriate substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

B. EGFR Kinase Assay (Generic Protocol)

-

Principle: Similar to the PI3K/mTOR assay, this measures the inhibition of EGFR's enzymatic activity.

-

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Gefitinib or other test compounds

-

Kinase buffer

-

Detection system (e.g., ADP-Glo™)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the EGFR enzyme, peptide substrate, and test compound in kinase buffer.

-

Initiate the reaction by adding ATP.

-

After incubation, quantify the kinase activity using a suitable detection method.

-

Determine the IC₅₀ value from the dose-response curve.[1]

-

BACE-1 Inhibition Assay (FRET-based)

Objective: To measure the inhibition of BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease.

-

Principle: This assay uses a peptide substrate labeled with a fluorescent donor and a quencher. Cleavage of the substrate by BACE-1 separates the donor and quencher, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human BACE-1 enzyme

-

FRET peptide substrate

-

Assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)

-

Test compound (serial dilutions)

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, BACE-1 enzyme, and the test compound or vehicle control.

-

Incubate at room temperature for a specified period (e.g., 30 minutes).

-

Initiate the reaction by adding the FRET substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).[13]

-

Calculate the rate of substrate cleavage and determine the percent inhibition and IC₅₀ value.

-

Cell-Based Assays

A. Cell Proliferation/Viability Assay (MTT Assay)

Objective: To assess the effect of a morpholine-containing compound on the proliferation and viability of cancer cells.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., HCC827 for EGFR inhibitors)

-

Complete cell culture medium

-

Test compound (serial dilutions)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[14]

-

B. Western Blotting for Pathway Inhibition

Objective: To determine if a morpholine-containing compound inhibits a specific signaling pathway within cells by assessing the phosphorylation status of key proteins.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the target proteins.

-

Materials:

-

Cell line of interest

-

Test compound

-

Growth factors for pathway stimulation (e.g., EGF for the EGFR pathway)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Culture and treat cells with the test compound, and stimulate with a growth factor if necessary.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.[2]

-

Blood-Brain Barrier Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across the BBB in a high-throughput manner.

-

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a 96-well plate setup where a filter support is coated with an artificial lipid membrane, separating a donor and an acceptor compartment.

-

Procedure:

-

A solution of the test compound is added to the donor wells.

-

The acceptor wells are filled with buffer.

-

The "sandwich" is incubated, allowing the compound to permeate from the donor to the acceptor compartment through the artificial membrane.

-

After incubation, the concentration of the compound in both compartments is measured (e.g., by LC-MS/MS).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which morpholine-containing drugs operate is crucial for understanding their mechanism of action. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Caption: The PI3K/Akt/mTOR signaling pathway.

Caption: Amyloid Precursor Protein processing by BACE1.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The morpholine moiety is a powerful tool in the arsenal of the medicinal chemist. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its versatility as a pharmacophoric element and synthetic scaffold, has solidified its importance in modern drug discovery.[1][2] A thorough understanding of its biological significance and the application of the robust experimental methodologies outlined in this guide are essential for the successful design and development of the next generation of morpholine-containing therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 6. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. scispace.com [scispace.com]

- 12. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methodologies to assess drug permeation through the blood-brain barrier for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for (6-Chloropyridin-3-yl)(morpholino)methanone: A Detailed Guide for Researchers

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient nucleophilic acyl substitution reaction between 6-chloronicotinoyl chloride and morpholine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety precautions, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction

This compound is a heterocyclic compound incorporating a chlorinated pyridine ring and a morpholine moiety. The unique electronic properties of the 6-chloropyridine scaffold, combined with the structural features of the morpholine ring, make this compound a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1][2] While specific applications of this exact molecule are not extensively documented in publicly available literature, the constituent motifs are prevalent in a range of bioactive compounds, including those with anticancer and other therapeutic properties.[3] The morpholine group, in particular, is often introduced to enhance the pharmacological properties of a molecule.

This document outlines a reliable and scalable laboratory procedure for the preparation of this compound, starting from the commercially available 6-chloronicotinic acid. The protocol is divided into two main stages: the conversion of 6-chloronicotinic acid to the highly reactive 6-chloronicotinoyl chloride, followed by the amidation reaction with morpholine.

Reaction Scheme

Figure 1: Overall synthetic scheme for this compound.

Materials and Methods

Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| 6-Chloronicotinic acid | ≥98% | Commercially Available | 5326-23-8 |

| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | 7719-09-7 |

| Morpholine | ≥99% | Commercially Available | 110-91-8 |

| Triethylamine (Et₃N) | ≥99% | Commercially Available | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | 108-88-3 |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Experimental Protocol

Part 1: Synthesis of 6-Chloronicotinoyl Chloride

This procedure is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[4]

Workflow Diagram:

Figure 2: Workflow for the synthesis of 6-chloronicotinoyl chloride.

Step-by-Step Procedure:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloronicotinic acid (10.0 g, 63.5 mmol) in anhydrous toluene (100 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (11.0 mL, 152.4 mmol, 2.4 eq.) to the stirred suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride is a solid and can be used in the next step without further purification.

Part 2: Synthesis of this compound

This amidation reaction follows the principles of the Schotten-Baumann reaction, where a base is used to neutralize the HCl byproduct.[5][6]

Workflow Diagram:

Figure 3: Workflow for the amidation of 6-chloronicotinoyl chloride with morpholine.

Step-by-Step Procedure:

-

In a 500 mL round-bottom flask, dissolve morpholine (6.6 mL, 76.2 mmol, 1.2 eq.) and triethylamine (10.6 mL, 76.2 mmol, 1.2 eq.) in anhydrous dichloromethane (DCM) (150 mL).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve the crude 6-chloronicotinoyl chloride (from Part 1, assuming 100% conversion, 63.5 mmol) in anhydrous DCM (100 mL).

-

Slowly add the solution of 6-chloronicotinoyl chloride to the cooled morpholine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism

The synthesis of this compound from 6-chloronicotinoyl chloride and morpholine proceeds via a nucleophilic addition-elimination mechanism.[7]

Figure 4: Simplified mechanism of the amidation reaction.